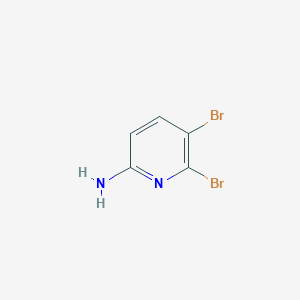

5,6-Dibromopyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETWFMYLBKUBKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80546850 | |

| Record name | 5,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89284-11-7 | |

| Record name | 5,6-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80546850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Brominated Pyridinamines: Addressing the Identity of 5,6-Dibromopyridin-2-amine and a Comprehensive Profile of the Key Intermediate, 5-Bromopyridin-2-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical identity of 5,6-Dibromopyridin-2-amine and provides a comprehensive, in-depth analysis of the closely related and synthetically crucial compound, 5-Bromopyridin-2-amine. Given the apparent scarcity of information on the former, this guide redirects its focus to the latter, a compound of significant interest in medicinal chemistry and materials science.

Part 1: Elucidating the Identity of this compound

Initial searches for "this compound" across major chemical databases and supplier catalogs did not yield a conclusive IUPAC name or a specific CAS number for this particular isomeric structure. This suggests that this compound is either an exceptionally rare compound with limited commercial availability and published data, or the nomenclature may be imprecise.

In contrast, a different isomer, 5,6-Dibromo-3-pyridinamine , is documented with the following identifiers:

Due to the lack of available technical data for this compound, the remainder of this guide will focus on a structurally related and widely utilized compound that serves as a foundational building block in synthetic chemistry: 5-Bromopyridin-2-amine .

Part 2: A Comprehensive Technical Guide to 5-Bromopyridin-2-amine

Introduction and Chemical Identity

5-Bromopyridin-2-amine is a key heterocyclic intermediate, valued for its dual functionality. The pyridine ring provides a core scaffold, the amino group at the 2-position offers a nucleophilic site for further derivatization, and the bromo group at the 5-position enables a range of cross-coupling reactions. This trifecta of reactive sites makes it an invaluable precursor for the synthesis of complex active pharmaceutical ingredients (APIs) and other functional materials.[2][3]

-

IUPAC Name: 5-bromopyridin-2-amine[4]

-

CAS Number: 1072-97-5[4]

-

Synonyms: 2-Amino-5-bromopyridine, 5-Bromo-2-pyridinamine[4]

-

Molecular Formula: C₅H₅BrN₂[4]

-

Molecular Weight: 173.01 g/mol [4]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of 5-Bromopyridin-2-amine is presented in the table below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | White to beige or light yellow crystalline powder | [5] |

| Melting Point | 133-138 °C | [5] |

| Boiling Point | 230.9±20.0 °C (Predicted) | |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Slightly soluble in water. | [5] |

| pKa | ~5.25 (for the pyridinium ion) | [5] |

Spectroscopic Data: Spectroscopic analysis is fundamental for the structural confirmation of 5-Bromopyridin-2-amine. Key spectral features include:

-

¹H NMR (DMSO-d₆): Signals typically observed around δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), and 4.58 (s, 2H, -NH₂).[6]

-

Infrared (IR) Spectroscopy: Characteristic peaks corresponding to N-H stretching of the primary amine and C-Br stretching vibrations.

Synthesis and Reactivity

The synthesis of 5-Bromopyridin-2-amine most commonly begins with the electrophilic bromination of 2-aminopyridine. The choice of brominating agent and reaction conditions is crucial to control regioselectivity and minimize the formation of di-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[7][8]

Common Synthetic Approach: Bromination of 2-Aminopyridine

This protocol outlines a common laboratory-scale synthesis. The causality behind these steps is to activate the pyridine ring towards electrophilic substitution while directing the incoming electrophile (bromine) to the 5-position. The amino group is a strong activating group, making the pyridine ring susceptible to bromination.

Experimental Protocol: Synthesis of 5-Bromopyridin-2-amine

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as acetic acid or chloroform.[8][9]

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining a low temperature (e.g., below 20°C) to control the reaction rate and prevent over-bromination.[8] An alternative and often milder brominating agent is phenyltrimethylammonium tribromide.[9]

-

Reaction Monitoring: Stir the mixture vigorously for a designated period (e.g., 1-3 hours).[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically neutralized. For instance, it can be poured onto ice and neutralized with a base like sodium hydroxide solution.[8] The precipitated solid is collected by filtration.

-

Purification: The crude product often contains the byproduct 2-amino-3,5-dibromopyridine. This can be removed by washing the crude solid with a non-polar solvent like hot petroleum ether, in which the desired mono-brominated product has lower solubility.[8] The purified 5-Bromopyridin-2-amine can be further recrystallized from a suitable solvent like benzene or aqueous ethanol to achieve high purity.[8]

Logical Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of 5-Bromopyridin-2-amine.

Applications in Drug Discovery and Development

5-Bromopyridin-2-amine is a cornerstone intermediate in the synthesis of numerous pharmaceutical agents, particularly kinase inhibitors. Its strategic importance lies in its ability to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups at the 5-position.

Key Therapeutic Areas and Examples:

-

Oncology: It is a key building block for several kinase inhibitors. For instance, it is listed as an impurity related to Palbociclib , a CDK4/6 inhibitor used in the treatment of breast cancer.[2][4] It is also used in the synthesis of inhibitors for other kinases like PI3K and VEGFR-2.

-

Neurology: The scaffold is utilized in the development of selective dopamine D3 receptor agonists.

-

Inflammatory and Autoimmune Diseases: Its derivatives are explored for treating a variety of conditions including autoimmune diseases and inflammation.

Use of Deuterated Analogues:

The deuterated version, 2-Amino-5-bromopyridine-d3, is a valuable tool in modern drug development. Substituting hydrogen with deuterium can create a stronger carbon-deuterium bond, which can slow down metabolic processes mediated by cytochrome P450 enzymes. This "Kinetic Isotope Effect" can lead to improved pharmacokinetic profiles, such as a longer drug half-life.[5][10] The deuterated analogue also serves as an excellent internal standard for quantitative bioanalysis using LC-MS/MS.[10]

Illustrative Synthetic Pathway in Drug Discovery

Caption: Generalized synthetic application of 5-Bromopyridin-2-amine in API synthesis.

Safety and Handling

5-Bromopyridin-2-amine is classified as a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Part 3: Conclusion

While the specific compound this compound remains elusive in common chemical literature, this guide provides a thorough and practical overview of the closely related and synthetically vital intermediate, 5-Bromopyridin-2-amine. Its versatile reactivity, established synthetic routes, and critical role in the development of modern pharmaceuticals underscore its importance for researchers and professionals in the field of drug discovery. Understanding its properties, synthesis, and applications is fundamental to leveraging its potential in creating novel and effective therapeutic agents.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2-Amino-5-bromopyridine [jubilantingrevia.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Pyridinamine, 5-bromo-6-methyl- | C6H7BrN2 | CID 170678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijssst.info [ijssst.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 10. benchchem.com [benchchem.com]

5,6-Dibromopyridin-2-amine molecular structure and weight

An In-Depth Technical Guide to 2-Amino-3,5-dibromopyridine

A Note on the Subject Compound: This guide focuses on the molecular structure, properties, and applications of 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1) . Initial searches for "5,6-Dibromopyridin-2-amine" did not yield sufficient public data to construct a comprehensive technical guide. As 2-Amino-3,5-dibromopyridine is a structurally related, well-documented dibrominated aminopyridine, it has been selected as the subject of this whitepaper to provide a thorough and authoritatively grounded resource for researchers, scientists, and drug development professionals.

Introduction: The Versatile Building Block

2-Amino-3,5-dibromopyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. Its structure, featuring a pyridine core with two bromine atoms and an amino group, offers multiple reactive sites for further functionalization. This makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromine atoms and the amino group allows for selective chemical transformations, providing a versatile scaffold for building molecular diversity. This guide provides a detailed overview of its chemical and physical properties, a representative synthetic protocol, and essential safety information.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its structure and resulting physical properties. These parameters are critical for designing synthetic routes, understanding reactivity, and ensuring proper handling and storage.

Chemical Identity and Molecular Weight

-

IUPAC Name: 3,5-Dibromopyridin-2-amine

-

Synonyms: 2-Amino-3,5-dibromo pyridine, 3,5-dibromo-2-pyridylamine

-

CAS Number: 35486-42-1

-

Molecular Formula: C₅H₄Br₂N₂

-

Molecular Weight: 251.91 g/mol [1]

Molecular Structure Visualization

The arrangement of atoms in 2-Amino-3,5-dibromopyridine is depicted below. The pyridine ring is substituted at the 2-position with an amino group (-NH₂) and at the 3- and 5-positions with bromine atoms (-Br).

Caption: General workflow for the synthesis and purification of 2-Amino-3,5-dibromopyridine.

Safety and Handling

2-Amino-3,5-dibromopyridine is an irritant and requires careful handling to avoid exposure.

-

Hazards: May cause respiratory tract, skin, and eye irritation. Ingestion may lead to gastrointestinal irritation.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. If dust is generated, respiratory protection should be used.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from oxidizing agents.

Conclusion

2-Amino-3,5-dibromopyridine is a synthetically valuable intermediate due to its multiple reactive sites. Its well-defined molecular structure and physicochemical properties make it a reliable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Understanding its synthesis, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

-

Patel, H. R., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Retrieved from [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of Brominated 2-Aminopyridines: The Case of 2-Amino-3,5-dibromopyridine

Abstract: This technical guide provides a comprehensive examination of the synthesis of brominated 2-aminopyridine derivatives, starting from the readily available precursor, 2-aminopyridine. While the direct synthesis of 5,6-dibromopyridin-2-amine is electronically disfavored, this paper focuses on the mechanistically sound and synthetically crucial compound, 2-amino-3,5-dibromopyridine . We will explore the underlying principles of electrophilic aromatic substitution that govern regioselectivity, provide a detailed, field-tested experimental protocol, and discuss essential safety, purification, and analytical characterization procedures. This document is intended for researchers and professionals in organic synthesis and drug development who require a deep, practical understanding of pyridine chemistry.

A Critical Foreword on Regioselectivity in Pyridine Chemistry

The synthesis of substituted pyridines is a cornerstone of medicinal chemistry. However, the inherent electronic nature of the pyridine ring dictates a set of rules for substitution that cannot be ignored. The user's topic of interest, the synthesis of this compound from 2-aminopyridine, presents a significant mechanistic challenge.

The 2-aminopyridine scaffold is governed by two primary electronic factors:

-

The Ring Nitrogen: As an electronegative heteroatom, it deactivates the pyridine ring towards electrophilic attack, particularly at the adjacent ortho (C2, C6) and para (C4) positions.

-

The Amino Group (-NH₂): This is a powerful activating group that directs incoming electrophiles to its ortho (C3) and para (C5) positions via resonance stabilization of the intermediate sigma complex.

When these effects are combined, the C3 and C5 positions are strongly activated, while the C4 and C6 positions are deactivated. Consequently, electrophilic bromination of 2-aminopyridine overwhelmingly favors substitution at the C5 position, followed by the C3 position. The formation of a 5,6-disubstituted product is electronically and sterically hindered and is not a reported outcome of standard bromination procedures.

Therefore, this guide will focus on the synthesis of the electronically favored and synthetically valuable isomer, 2-amino-3,5-dibromopyridine . This compound is often an unavoidable byproduct in the synthesis of 2-amino-5-bromopyridine and can be targeted specifically by adjusting reaction stoichiometry.[1] Understanding its formation is key to mastering the bromination of 2-aminopyridine.

Mechanism & Rationale: The Path to Dibromination

The synthesis of 2-amino-3,5-dibromopyridine is a classic example of electrophilic aromatic substitution. The reaction proceeds in two stages, driven by the potent activating effect of the amino group.

Step 1: Monobromination at the C-5 Position The initial attack by an electrophilic bromine species (e.g., Br⁺ from Br₂) occurs at the C-5 position. This position is electronically analogous to the para position relative to the activating amino group and is the most nucleophilic site on the ring.

Step 2: Second Bromination at the C-3 Position Once 2-amino-5-bromopyridine is formed, the ring is somewhat deactivated by the first electron-withdrawing bromine atom. However, the activating influence of the amino group is still dominant. The second electrophilic attack is therefore directed to the remaining activated position, C-3, which is ortho to the amino group, yielding the final 2-amino-3,5-dibromopyridine product.

Controlling the reaction to favor the di-substituted product over the mono-substituted one is primarily a matter of stoichiometry. Using two or more equivalents of the brominating agent will drive the reaction to completion.

Caption: Fig. 1: Stepwise electrophilic bromination of 2-aminopyridine.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the bromination of 2-aminopyridine, with conditions adjusted to favor the formation of the dibrominated product.[1][2]

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount (molar eq.) | Hazards |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Solid | 1.0 | Toxic, Irritant |

| Bromine (Br₂) | Br₂ | 159.81 | Liquid | 2.1 | Highly Toxic, Corrosive, Oxidizer |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~17.4 M | Solvent | Corrosive, Flammable |

| 40% Sodium Hydroxide | NaOH | 40.00 | aq. solution | As needed | Corrosive |

| Petroleum Ether | - | - | Liquid | For washing | Flammable, Irritant |

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Condenser

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filtration flask

Caution: This procedure must be performed in a well-ventilated chemical fume hood. All appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/base resistant gloves, must be worn.[3][4]

-

Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 47 g (0.5 mol) of 2-aminopyridine in 100 mL of glacial acetic acid.

-

Cooling: Cool the solution to below 15°C using an ice-water bath.

-

Bromine Addition: Prepare a solution of 168 g (54 mL, 1.05 mol) of bromine in 60 mL of glacial acetic acid. Add this solution dropwise to the stirred 2-aminopyridine solution over approximately 1.5 hours. Maintain the reaction temperature below 20°C during the addition. A precipitate may form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure complete dibromination.

-

Quenching and Neutralization: Transfer the reaction mixture to a 2 L beaker containing 500 mL of water. Carefully neutralize the solution by slowly adding 40% aqueous sodium hydroxide with vigorous stirring and external cooling. The goal is to reach a pH of ~8. A thick precipitate of the crude product will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold water until the washings are free of bromide ions (test with AgNO₃ solution).

-

Drying: Dry the crude product in a vacuum oven at 50-60°C. The crude product will be a mixture, with 2-amino-3,5-dibromopyridine as the major component.

Caption: Fig. 2: A streamlined workflow for the synthesis of crude product.

Purification & Characterization

The crude product obtained can be purified to isolate 2-amino-3,5-dibromopyridine.

-

Purification: The primary impurity is often the monobrominated 2-amino-5-bromopyridine. A key technique described in the literature is to wash the crude solid with a hot non-polar solvent.[2] Suspend the crude solid in hot petroleum ether (b.p. 60-80°C) and stir vigorously. The monobrominated product has higher solubility in this solvent than the dibrominated product. Filter the hot suspension to recover the purified 2-amino-3,5-dibromopyridine. Recrystallization from ethanol or an ethanol/water mixture can also be effective.

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis Method | Expected Results for 2-Amino-3,5-dibromopyridine |

| ¹H NMR (CDCl₃) | δ ~7.95 (d, 1H), ~7.85 (d, 1H), ~4.7 (br s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃) | δ ~155 (C-NH₂), ~150 (C-Br), ~142 (C-H), ~110 (C-Br), ~108 (C-H) |

| Mass Spec (EI) | m/z (%) = 253/251/249 corresponding to the isotopic pattern of two bromine atoms.[1] |

| Melting Point | ~105-108 °C |

Critical Safety Protocols

Handling the reagents for this synthesis requires strict adherence to safety procedures due to their significant hazards.

-

Bromine (Br₂): A highly corrosive and toxic substance that can cause severe chemical burns upon skin contact and is extremely dangerous if inhaled.[5] Always handle liquid bromine in a chemical fume hood with appropriate PPE, including heavy-duty gloves (e.g., butyl rubber or Viton) and a face shield.[4][5] Have a bromine spill kit containing a neutralizer like sodium thiosulfate readily available.

-

2-Aminopyridine: A toxic compound that can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] Handle with gloves and avoid generating dust.

-

Acetic Acid & Sodium Hydroxide: These are corrosive and should be handled with care to avoid skin and eye contact.

In case of accidental exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5] All waste materials must be disposed of according to institutional and local regulations for hazardous chemical waste.[6][7]

References

5,6-Dibromopyridin-2-amine: A Technical Guide to a Versatile Synthetic Building Block

This technical guide provides a comprehensive examination of 5,6-Dibromopyridin-2-amine, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. As specific experimental data for this particular isomer is limited in readily accessible literature, this guide will leverage established principles of organic chemistry and extensive data from closely related, well-characterized isomers to provide a robust and insightful overview for researchers, scientists, and drug development professionals. We will delve into its predicted physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications, offering a scientifically grounded framework for its use in pioneering research.

Physicochemical Profile: An Insight into a Lesser-Known Isomer

The precise arrangement of substituents on the pyridine ring dictates the physicochemical properties of a molecule, influencing its solubility, melting point, and chromatographic behavior. While specific data for this compound is not widely reported, we can infer its likely properties by examining its isomers.

Table 1: Physicochemical Properties of Isomeric Dibromo- and Bromo-aminopyridines

| Property | 2-Amino-3,5-dibromopyridine | 2-Amino-5-bromopyridine[1][2] | 2,6-Dibromopyridine[3] | This compound (Predicted) |

| CAS Number | 35486-42-1[4] | 1072-97-5[1][2] | 626-05-1[3] | Not readily available |

| Molecular Formula | C₅H₄Br₂N₂ | C₅H₅BrN₂ | C₅H₃Br₂N | C₅H₄Br₂N₂ |

| Molecular Weight | 251.91 g/mol [5] | 173.01 g/mol [1][2] | 236.89 g/mol [3] | 251.91 g/mol |

| Appearance | Dark yellow powder/solid[6] | Off-white to yellow crystalline powder | White to off-white solid | Likely a crystalline solid |

| Melting Point | 103-107 °C[4] | 133-138 °C[2] | 117-120 °C | Likely in the range of 100-140 °C |

| Solubility | Soluble in polar organic solvents | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water[2] | Soluble in common organic solvents | Expected to be soluble in polar organic solvents |

The predicted properties of this compound are based on the structural similarities to its isomers. The presence of two bromine atoms is expected to result in a higher molecular weight and likely a lower solubility in non-polar solvents compared to its monobrominated counterpart. The melting point is anticipated to be within the range of its dibrominated isomers, influenced by its specific crystal packing.

Synthesis and Reactivity: Navigating the Synthetic Challenge

The synthesis of specifically substituted pyridines can be a significant challenge due to the directing effects of both the ring nitrogen and existing substituents.

Proposed Synthetic Pathways

The direct bromination of 2-aminopyridine typically yields the 5-bromo and 3,5-dibromo derivatives, as the amino group strongly activates the para and ortho positions.[7][8] Therefore, a regioselective synthesis of the 5,6-dibromo isomer would likely require a more nuanced, multi-step approach.

Figure 1: A conceptual workflow for the synthesis of this compound.

A plausible, though challenging, synthetic strategy could involve the bromination of a pre-functionalized pyridine, such as 6-bromo-2-aminopyridine. The existing bromine at the 6-position would deactivate the ring, potentially allowing for more controlled introduction of a second bromine atom at the 5-position under carefully optimized conditions.

Generalized Protocol for the Synthesis of a Dibromoaminopyridine Derivative

This protocol, based on the synthesis of related isomers[9], is provided as a foundational method that would require significant optimization for the synthesis of the 5,6-isomer.

-

N-Acylation (Protection): To a solution of the starting aminopyridine in a suitable solvent (e.g., acetic acid), add acetic anhydride. Reflux the mixture to protect the amino group as an acetamide. This step is crucial to moderate the activating effect of the amino group and prevent over-bromination.

-

Bromination: Cool the reaction mixture and slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) while maintaining a low temperature to control the reaction's exothermicity and improve regioselectivity.

-

Hydrolysis (Deprotection): After the bromination is complete, carefully add a strong base (e.g., concentrated sodium hydroxide solution) to hydrolyze the acetamide and liberate the free amino group.

-

Isolation and Purification: The product can be isolated by filtration and purified by recrystallization from a suitable solvent or by column chromatography to separate it from any isomeric byproducts.

Reactivity Profile

The chemical reactivity of this compound is dictated by its three key functional components: the pyridine ring, the 2-amino group, and the two bromine atoms at the 5- and 6-positions.

Figure 2: Key reaction pathways for the functionalization of this compound.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atoms at the 5- and 6-positions are expected to be excellent handles for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of carbon-carbon (e.g., Suzuki, Sonogashira, Heck) and carbon-nitrogen (Buchwald-Hartwig) bonds, making this molecule a versatile scaffold for building molecular complexity.[10] The relative reactivity of the C5-Br versus the C6-Br bond would be an interesting area of study, potentially allowing for selective sequential functionalization.

-

Reactions of the Amino Group: The 2-amino group can undergo a range of classical transformations. It can be diazotized and subsequently converted to other functional groups via Sandmeyer-type reactions.[7] It can also be acylated or alkylated to introduce further diversity.

-

Nucleophilic Aromatic Substitution (SNAr): While SNAr reactions on bromopyridines are generally less facile than on their chloro- or fluoro-analogs, the presence of two electron-withdrawing bromine atoms may render the ring sufficiently electron-deficient to undergo substitution with strong nucleophiles under forcing conditions.

Applications in Drug Discovery and Materials Science

The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce substituents at defined positions via the bromine handles makes bromo-aminopyridines highly valuable intermediates.

-

Medicinal Chemistry: 2-Aminopyridine derivatives are key components of a wide range of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[11] The 5,6-disubstitution pattern that could be accessed from this compound would allow for the exploration of novel chemical space in the development of new therapeutic agents.

-

Materials Science: Pyridine-containing molecules are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their electronic properties. The ability to systematically modify the structure of this compound through cross-coupling reactions would enable the fine-tuning of the electronic and photophysical properties of the resulting materials.[12]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.

-

In case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound represents a synthetically challenging yet potentially highly valuable building block for the creation of novel molecules in drug discovery and materials science. While its specific properties are not yet well-documented, a thorough understanding of its isomers provides a strong foundation for predicting its behavior and reactivity. The insights and protocols presented in this guide are intended to empower researchers to explore the potential of this and other lesser-known substituted pyridines, paving the way for future innovations.

References

- 1. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-bromopyridine 97 1072-97-5 [sigmaaldrich.com]

- 3. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labproinc.com [labproinc.com]

- 5. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. heteroletters.org [heteroletters.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 2-Bromo-5-Aminopyridine Manufacturer & Supplier in China | High Purity | Specifications, Safety Data, Applications [pipzine-chem.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.co.uk [fishersci.co.uk]

5,6-Dibromopyridin-2-amine solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 5,6-Dibromopyridin-2-amine in Organic Solvents

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. Its utility as a precursor for active pharmaceutical ingredients (APIs), such as kinase inhibitors and anti-inflammatory agents, is well-documented.[1] A fundamental understanding of its solubility characteristics in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predictive assessment of its behavior in common organic solvents, and a robust, field-proven experimental protocol for accurate solubility determination.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization dictates its biological activity. This compound offers three distinct points for chemical modification: the amino group and two bromine atoms at positions 5 and 6. The bromine atoms are particularly valuable as they allow for facile carbon-carbon and carbon-nitrogen bond formation through cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This versatility enables the construction of diverse molecular libraries essential for drug discovery.

Successful drug development, however, hinges on practical considerations. Optimizing reaction conditions, designing efficient purification strategies (e.g., crystallization), and preparing formulations all require precise knowledge of the solubility of this key intermediate. A solubility mismatch can lead to poor reaction yields, difficult purifications, and ultimately, significant delays and cost overruns in the development pipeline. This guide serves to bridge the gap between theoretical understanding and practical application, empowering researchers to make informed decisions.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the intermolecular forces between solute and solvent molecules. To predict the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure Analysis:

-

Molecular Formula: C₅H₅Br₂N₂

-

Molecular Weight: 251.91 g/mol

-

Core Structure: A polar pyridine ring containing an electronegative nitrogen atom.

-

Functional Groups:

-

Amino Group (-NH₂): A polar group capable of acting as a strong hydrogen bond donor.

-

Pyridine Nitrogen: Acts as a hydrogen bond acceptor.

-

Bromo Groups (-Br): Two electronegative bromine atoms that increase the molecule's polarity and molecular weight. They also contribute to van der Waals forces.

-

The interplay of these features results in a molecule with significant polarity and hydrogen-bonding potential. Its solubility will be highest in solvents that can effectively engage in these interactions.

Solvent Classification and Predicted Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents contain -OH or -NH groups and can act as both hydrogen bond donors and acceptors. Due to the strong hydrogen bonding capabilities of the amino group and pyridine nitrogen, this compound is expected to exhibit moderate to good solubility in these solvents. However, the bulky, hydrophobic bromine atoms and the aromatic ring may limit its solubility in water.[2]

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents are polar but lack hydrogen bond donating capabilities. They can, however, accept hydrogen bonds. Solvents like DMSO and DMF are excellent at solvating polar molecules and should be effective solvents for this compound. Acetone and ethyl acetate are also expected to be viable solvents.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot participate in hydrogen bonding. The large dipole moment of this compound makes it unlikely to be soluble in these solvents to any significant degree. The principle of "like dissolves like" strongly suggests immiscibility.[4]

Predictive Solubility Profile

While extensive quantitative solubility data for this compound is not publicly available, we can synthesize information from structurally similar compounds and theoretical principles to create a predictive profile. For instance, the related compound 2-amino-5-bromopyridine is reported to be soluble in methanol, chloroform, and ethyl acetate, but only slightly soluble in water.[2] We anticipate a similar, though perhaps slightly reduced, solubility profile for the dibrominated analog due to its increased molecular weight and crystallinity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | Strong hydrogen bonding interactions between the solvent's -OH and the compound's -NH₂ and pyridine N. |

| Water | Slightly Soluble | Hydrogen bonding is possible, but the large, nonpolar surface area of the molecule limits solubility.[5] | |

| Polar Aprotic | DMSO, DMF | Very Soluble | High polarity and ability to accept hydrogen bonds effectively solvate the polar compound.[3] |

| Acetonitrile, Acetone | Soluble | Moderate polarity allows for favorable dipole-dipole interactions. | |

| Ethyl Acetate | Soluble | Acts as a hydrogen bond acceptor and has moderate polarity. | |

| Chloroform, DCM | Soluble | Capable of weak hydrogen bonding and solvating moderately polar compounds.[6] | |

| Nonpolar | Hexane, Toluene | Insoluble | Mismatch in polarity; weak van der Waals forces are insufficient to overcome the compound's crystal lattice energy.[4] |

Note: These are predictions. Experimental verification is essential for precise quantitative data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain reliable, quantitative solubility data, a rigorous experimental protocol is necessary. The shake-flask method is a gold-standard, self-validating technique for determining equilibrium solubility.[7]

Objective: To determine the concentration of this compound in a saturated solution of a given organic solvent at a controlled temperature.

Pillar of Trustworthiness: This protocol establishes equilibrium to ensure the measured solubility is a true thermodynamic constant under the specified conditions, not a kinetic artifact.

Step-by-Step Methodology

-

Materials & Reagents:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

-

-

Preparation of Saturated Solution:

-

Action: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" means enough solid remains undissolved at the end of the experiment, which is a visual confirmation of saturation.

-

Causality: Ensuring an excess of solid is critical to drive the system to a state of equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Equilibration:

-

Action: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours.[7]

-

Causality: Continuous agitation ensures the entire volume of the solvent is in contact with the solid, facilitating the achievement of equilibrium. A prolonged period is necessary because dissolution can be a slow process, and this timeframe ensures the system is stable.

-

-

Phase Separation:

-

Action: After equilibration, remove the vials and allow them to stand for a short period for coarse settling. To separate the saturated liquid phase from the excess solid, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes).

-

Causality: Centrifugation provides a clean and rapid separation of the supernatant from the solid phase without altering the temperature or composition of the saturated solution, which could occur with slower methods like gravity filtration.

-

-

Sample Collection and Dilution:

-

Action: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step should be performed quickly to minimize solvent evaporation. Accurately dilute the filtered sample with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Causality: Filtration removes any microscopic particulate matter that could interfere with the analysis and lead to an overestimation of solubility. Accurate dilution is fundamental for precise quantification.

-

-

Quantification:

-

Action: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method. A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

Causality: A multi-point calibration curve ensures the relationship between signal response and concentration is linear and accurate, providing a reliable basis for calculating the concentration of the unknown sample.

-

-

Calculation:

-

Action: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. Express solubility in units such as mg/mL or mol/L.

-

Formula: Solubility = (Concentration from curve) × (Dilution Factor)

-

Workflow Visualization

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety, Handling, and Storage

As a halogenated amine, this compound requires careful handling. The safety data for closely related compounds indicates it should be treated as a hazardous substance.[8][9][10]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling Procedures:

-

Storage:

Conclusion

This compound is a compound of high strategic value in modern drug discovery. While quantitative solubility data is sparse, a robust understanding of its molecular properties allows for a strong predictive assessment of its behavior. It is expected to be most soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in polar protic solvents like methanol and ethanol, with poor solubility in nonpolar media. For any process development, from synthesis to formulation, these predictions must be confirmed by rigorous experimental determination. The detailed shake-flask protocol provided herein offers a reliable and reproducible method for generating this critical data, ensuring scientific integrity and accelerating the path from chemical intermediate to life-changing therapeutic.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - YouTube.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Vertex AI Search. (2023, August 31). Solubility of Organic Compounds.

- Fisher Scientific. (2021, December 25). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine.

- BenchChem. (n.d.). Application of 2-Amino-5-bromopyridine-d3 in Drug Discovery and Development.

- Fisher Scientific. (2011, November 14). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyridine 97 1072-97-5.

- PubChem. (n.d.). 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

- Pipzine Chemicals. (n.d.). 5-amino-2-bromopyridine.

- Vertex AI Search. (2025, March 3). Comprehensive Overview of 2-Amino-3,5-dibromopyridine (CAS: 35486-42-1).

- ChemicalBook. (2025, September 28). 2-Amino-5-bromopyridine | 1072-97-5.

- Chem-Impex. (n.d.). 2-Amino-5-bromopyridine.

- ResearchGate. (2025, August 10). Solubility of 6-Chloropyridazin-3-amine in Different Solvents | Request PDF.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.ws [chem.ws]

- 5. nbinno.com [nbinno.com]

- 6. 5-Amino-2-Bromopyridine Supplier & Manufacturer China | CAS 19798-80-8 | High Purity, Safety Data, Applications [pipzine-chem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic Data for 5,6-Dibromopyridin-2-amine: A Technical Guide

Introduction

5,6-Dibromopyridin-2-amine is a halogenated heterocyclic amine with potential applications as a building block in medicinal chemistry and materials science. The precise substitution pattern of the pyridine ring, featuring two adjacent bromine atoms and an amino group, imparts a unique electronic and steric profile that can be exploited for the synthesis of novel compounds with specific biological activities or material properties. Accurate structural elucidation is paramount for any research and development involving this molecule. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a broad signal for the amino protons. The electron-withdrawing nature of the two bromine atoms and the electron-donating effect of the amino group will influence the chemical shifts of the ring protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | ~8.0 - 9.0 | 1H | H-4 |

| ~6.5 - 6.7 | Doublet | ~8.0 - 9.0 | 1H | H-3 |

| ~6.0 - 6.5 | Broad Singlet | - | 2H | -NH₂ |

Interpretation and Rationale:

The pyridine ring of this compound has two protons at positions 3 and 4. These two protons form an AX spin system and are expected to appear as doublets due to coupling to each other.

-

H-4 Proton: The proton at the 4-position is expected to be the most downfield-shifted aromatic proton. This is due to its para-relationship to the electron-donating amino group, which has a lesser shielding effect at this position compared to the ortho and meta positions. Furthermore, it is meta to one bromine atom and ortho to the other, both of which are electron-withdrawing and will deshield this proton.

-

H-3 Proton: The proton at the 3-position is ortho to the strongly electron-donating amino group, which would typically shift it upfield. However, it is also ortho to a bromine atom at position 6, which will have a deshielding effect. The net effect is a chemical shift that is upfield relative to the H-4 proton.

-

-NH₂ Protons: The amino protons are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature. In DMSO-d₆, hydrogen bonding with the solvent can lead to a more downfield and broader signal.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~158 - 162 | C-2 |

| ~140 - 145 | C-4 |

| ~115 - 120 | C-5 |

| ~110 - 115 | C-6 |

| ~105 - 110 | C-3 |

Interpretation and Rationale:

-

C-2: This carbon is directly attached to the amino group, a strong electron-donating group, which results in a significant downfield shift, making it the most deshielded carbon.

-

C-4: The C-4 carbon is expected to be downfield due to the deshielding effects of the adjacent bromine at C-5 and the nitrogen atom in the ring.

-

C-5 and C-6: These carbons are directly bonded to bromine atoms. The heavy atom effect of bromine and its electron-withdrawing nature will cause their signals to appear in the mid-range of the spectrum. Their exact positions can be influenced by the other substituents.

-

C-3: The C-3 carbon is ortho to the electron-donating amino group, which would cause an upfield shift. This is expected to be the most upfield-shifted carbon in the aromatic region.

Predicted Mass Spectrometry

The mass spectrum of this compound will be characterized by a prominent molecular ion peak with a distinctive isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (predicted) | Ion | Comments |

| 251, 253, 255 | [M]⁺ | Molecular ion cluster with a characteristic ~1:2:1 intensity ratio due to two bromine atoms. |

| 172, 174 | [M - Br]⁺ | Loss of one bromine atom. |

| 93 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 144, 146 | [M - HCN - Br]⁺ | Loss of HCN from the [M - Br]⁺ fragment. |

Interpretation and Rationale:

-

Molecular Ion: The molecular weight of this compound (C₅H₅Br₂N₂) is approximately 252.99 g/mol . The mass spectrum will show a cluster of peaks for the molecular ion at m/z 251 (containing two ⁷⁹Br atoms), m/z 253 (containing one ⁷⁹Br and one ⁸¹Br atom), and m/z 255 (containing two ⁸¹Br atoms). The relative intensities of these peaks will be in a ratio of approximately 1:2:1, which is a definitive indicator for the presence of two bromine atoms in the molecule.

-

Fragmentation: Common fragmentation pathways for halogenated pyridines include the loss of a halogen atom and the loss of hydrogen cyanide (HCN) from the pyridine ring. The initial loss of a bromine radical would lead to a fragment ion cluster around m/z 172 and 174. Subsequent loss of HCN would result in further fragmentation.

Experimental Protocols

The following are generalized, best-practice methodologies for the spectroscopic analysis of a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds containing -NH₂ groups as it can facilitate the observation of exchangeable protons.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Record the spectrum on a 400 MHz (or higher) spectrometer.

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Record the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source or inject it into a liquid chromatograph coupled to the mass spectrometer (LC-MS).

-

Operate the ESI source in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the characterization and structural confirmation of a novel substituted pyridine like this compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

While experimental data for this compound remains elusive in readily accessible literature, this guide provides a comprehensive and scientifically grounded prediction of its key spectroscopic features. The predicted NMR and mass spectra are based on the fundamental principles of structure-property relationships and comparisons with known isomers. The characteristic doublet signals in the ¹H NMR, the five distinct resonances in the ¹³C NMR, and the unique 1:2:1 isotopic pattern of the molecular ion in the mass spectrum should serve as reliable fingerprints for the identification of this compound. Researchers who synthesize or isolate this compound can use this guide as a primary reference for its structural confirmation.

References

Due to the absence of direct experimental data for this compound in the searched literature, this reference section provides sources for general spectroscopic principles and data for related compounds that informed the predictions in this guide.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 2-Amino-5-bromopyridine. National Center for Biotechnology Information. Retrieved December 30, 2025, from [Link]

- ChemicalBook. (n.d.). 2-Amino-3,5-dibromopyridine.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

Initial Biological Activity Screening of Novel Compound Derivatives: A Strategic Guide to Hit Identification and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The transition from a synthesized chemical entity to a viable drug candidate is a rigorous journey defined by systematic biological evaluation. This guide provides a comprehensive framework for the initial biological activity screening of novel compound derivatives. Moving beyond a simple recitation of protocols, we delve into the strategic rationale behind constructing a screening cascade—a multi-phased approach designed to efficiently identify potent, selective, and pharmacologically viable "hit" compounds. We will explore the critical decisions in assay selection, the principles of robust data generation from primary and secondary screening, and the imperative for early assessment of drug-like properties. This document is structured to serve as a practical and strategic resource for scientists dedicated to the meticulous process of early-stage drug discovery.

The Philosophy of the Screening Cascade: A Funnel, Not a Checklist

The initial evaluation of a library of newly synthesized compound derivatives should not be viewed as a disparate set of experiments, but as an integrated, decision-driven workflow known as the screening cascade .[1][2] The fundamental purpose of this cascade is to efficiently and intelligently narrow a large pool of compounds down to a small number of promising "hits" or "leads" for further optimization.[2][3] This process is a funnel: it begins with broad, high-capacity assays and progresses to more complex, lower-throughput assays that provide deeper biological insight.[1]

The success of a screening campaign hinges on the strategic design of this funnel. A poorly designed cascade can lead to two catastrophic outcomes:

-

False Negatives: Promising compounds are missed due to inappropriate assay conditions or types.

-

False Positives: Resources are wasted pursuing compounds whose activity is an artifact of the assay system.[4]

This guide is structured around the four critical phases of an effective initial screening cascade.

Caption: A logical workflow illustrating the phased approach to screening compound derivatives.

Phase 1: Primary Screening – Casting a Wide and Intelligent Net

The objective of primary screening is to rapidly test a large number of derivatives to identify "hits"—compounds that exhibit a desired biological activity at a single, predetermined concentration.[5][6] This phase almost invariably employs High-Throughput Screening (HTS) methodologies, which leverage automation, miniaturization (384- or 1536-well plates), and sensitive detection methods to assess thousands of compounds efficiently.[3][7][8][9]

The Critical Choice: Biochemical vs. Cell-Based Assays

The first strategic decision is the type of primary assay. This choice is dictated by the nature of the biological target and the information you seek.

-

Biochemical Assays: These assays measure the direct interaction between a compound and a purified biological target, such as an enzyme or receptor.[4][10][11][12] They are ideal for target-based drug discovery where the molecular target is known.

-

Causality: Choose a biochemical assay when you need to confirm direct target engagement without the complexities of a cellular environment (e.g., membrane permeability). They offer a "clean" system, which simplifies data interpretation but may lack physiological relevance.[13][14] Common formats include fluorescence, luminescence, and absorbance readouts to measure enzyme activity or binding.[4][10]

-

-

Cell-Based Assays: These assays use living cells as the test system, measuring a compound's effect on a cellular process or pathway.[15][16] They are more physiologically relevant because they simultaneously assess compound permeability, target engagement in a native environment, and potential immediate cytotoxicity.[13]

Trustworthiness: The Self-Validating Primary Assay

A primary HTS run is only as reliable as its controls. To ensure trustworthiness, every assay plate must include controls to calculate the Z-factor (Z') , a statistical measure of assay quality.[18][19]

-

High Control (Maximal Signal): Represents 0% inhibition (e.g., vehicle-treated cells or enzyme reaction without inhibitor).

-

Low Control (Minimal Signal): Represents 100% inhibition (e.g., a known potent inhibitor or no enzyme).

A Z' value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[18][19] Assays with a Z' below 0.5 require optimization before proceeding with a full-scale screen.[19]

Phase 2: Hit Confirmation & Dose-Response Analysis

Not all "hits" from a primary screen are real. The goal of this phase is twofold: confirm the activity observed in the primary screen and characterize its potency.[18]

Hit Confirmation

Primary hits are re-tested, often using freshly prepared compound samples, under the same assay conditions to rule out experimental errors from the initial screen.

Dose-Response Analysis: Quantifying Potency

Confirmed hits are then evaluated across a range of concentrations (typically using serial dilutions) to generate a dose-response curve.[5] This analysis allows for the calculation of key potency metrics:

-

IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response by 50%.[20][21][22]

-

EC50 (Half Maximal Effective Concentration): The concentration of a compound that produces 50% of the maximal possible effect (used for agonists or activators).[20][21][23]

A lower IC50 or EC50 value signifies higher potency.[21] It is crucial to understand that these values are not absolute constants; they are highly dependent on the specific experimental conditions.[20][21]

Caption: Relationship between compound concentration and biological response to determine the IC50 value.

Data Presentation: Comparative Potency Table

Summarizing dose-response data in a clear, tabular format is essential for comparing derivatives and identifying Structure-Activity Relationships (SAR).

| Compound ID | Parent Scaffold | R-Group Modification | IC50 (µM) | Max Inhibition (%) |

| Parent-01 | Quinoxaline | -H | 15.2 | 98% |

| Deriv-01A | Quinoxaline | -Cl | 7.8 | 99% |

| Deriv-01B | Quinoxaline | -OCH₃ | 2.1 | 100% |

| Deriv-01C | Quinoxaline | -CF₃ | > 50 | 25% |

Table 1: Example dose-response data for a series of compound derivatives.

Phase 3: Secondary and Orthogonal Assays – Building Confidence

A potent hit in a primary assay is a promising start, but it is not sufficient. Secondary assays are designed to provide deeper mechanistic insight and confirm that the observed activity is not an artifact.[5][24][25]

-

Causality: The primary job of secondary screening is to confirm the functional response of the compounds in a more complex or physiologically relevant system.[25] This step ensures that the compound's activity in an isolated system (like a biochemical assay) translates to a more intact biological context (like a cell).[25]

Key secondary screening strategies include:

-

Orthogonal Assays: Confirming a hit using a different assay with a distinct technology or endpoint. For example, if a fluorescence-based enzyme inhibition assay was used for primary screening, a secondary assay might use Surface Plasmon Resonance (SPR) to directly measure compound binding to the target protein.[12]

-

Selectivity/Counter-Screening: Assessing the activity of hits against related targets (e.g., other kinases in the same family) to determine their selectivity. A highly selective compound is often more desirable as it is less likely to cause off-target effects.

-

Mechanism of Action (MoA) Studies: Initial experiments to understand how the compound works. For an enzyme inhibitor, this could involve determining if the inhibition is competitive, non-competitive, or uncompetitive.

Phase 4: Early ADME/Tox Profiling – Is it "Drug-Like"?

A compound can be highly potent and selective but fail in development due to poor pharmacological properties. It is estimated that a significant percentage of drug candidates have historically failed due to unacceptable toxicity or pharmacokinetics.[26][27] Therefore, assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early is a critical, resource-saving step.[26][27][28][29]

-

Causality: Early ADME/Tox studies allow drug developers to filter out compounds with undesirable properties long before investing in expensive preclinical and clinical programs.[27][29] This "fail early, fail cheap" philosophy is central to modern drug discovery.

Common Early ADME/Tox Assays

A panel of in vitro assays can provide a predictive snapshot of a compound's likely in vivo behavior:

| Property Assessed | Common In Vitro Assay | Rationale |

| Absorption | Caco-2 Permeability | Predicts intestinal absorption for oral bioavailability.[29] |

| Metabolism | Microsomal Stability | Measures how quickly the compound is broken down by liver enzymes. |

| Distribution | Plasma Protein Binding | Determines the fraction of compound available to interact with its target.[29] |

| Toxicity | Cytotoxicity Panel | Assesses cell death in various cell lines (e.g., HepG2 for liver toxicity). |

Table 2: A selection of key in vitro assays for early ADME/Tox profiling.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a common cell-based assay used for primary screening or cytotoxicity assessment.[30]

Objective: To determine the effect of compound derivatives on the metabolic activity and viability of a cancer cell line.

Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan precipitate.[30] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Preparation:

-

Culture a relevant cancer cell line (e.g., HeLa) in appropriate media supplemented with 10% Fetal Bovine Serum.

-

On the day of the experiment, harvest cells using trypsin, neutralize, and centrifuge.

-

Resuspend the cell pellet and count the cells using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[30]

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of each compound derivative in 100% DMSO.

-

Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM down to 0.1 µM). Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

-

Carefully remove the media from the seeded cells.

-

Add 100 µL of media containing the respective compound concentrations to the wells.

-

Controls: Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[30]

-

-

MTT Assay & Readout:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[30]

-

Incubate for 4 hours at 37°C, allowing formazan crystals to form.

-

Carefully aspirate the media without disturbing the crystals.

-

Add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

-

Plot % viability against the log of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to fit the curve and calculate the IC50 value.[20]

-

Conclusion

The initial biological screening of compound derivatives is a cornerstone of modern drug discovery. By adopting a strategic, multi-phased screening cascade, researchers can move beyond simple activity measurements to build a comprehensive profile for each compound. This approach, which integrates primary and secondary assays with early ADME/Tox profiling, ensures that decision-making is based on robust, multi-faceted data. This methodology maximizes the probability of identifying high-quality lead candidates and minimizes the risk of costly late-stage failures, ultimately accelerating the path toward novel therapeutics.

References

-

A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

ADME-Tox in drug discovery: integration of experimental and computational technologies. (2003). Drug Discovery Today. [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Platypus Technologies. [Link]

-

Importance of ADME/Tox in Early Drug Discovery. (2022). Cresset. [Link]

-

Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. [Link]

-

The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Premier Consulting. [Link]

-

Biochemical Assay Services. (n.d.). Evotec. [Link]

-

Primary vs Secondary Assays in Preclinical Testing. (2021). News-Medical.net. [Link]

-

Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. (n.d.). Vipergen. [Link]

-

How Are Biochemical Assays Used in High-Throughput Screening? (2025). Patsnap. [Link]

-

Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. (2025). LinkedIn. [Link]

-

Secondary Screening. (n.d.). Creative Biolabs. [Link]

-

Biochemical Assays. (n.d.). Genesis Drug Discovery & Development. [Link]

-

Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). Molecules. [Link]

-

IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025). Promega Connections. [Link]

-

How to Choose the Right Biochemical Assay for Drug Discovery. (2025). BellBrook Labs. [Link]

-

50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. [Link]

-

Guidelines for accurate EC50/IC50 estimation. (2014). Journal of Pharmacological and Toxicological Methods. [Link]

-

IC50 and EC50. (2021). Graphstats Technologies. [Link]

-

The Steps of Assay Development and Screening in Early Drug Discovery. (2024). Cole-Parmer. [Link]

-

Principles of early drug discovery. (2011). British Journal of Pharmacology. [Link]

-

What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. [Link]

-

Compound screening. (n.d.). Nuvisan. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

-

Chemical compound library screening. (n.d.). Bio-protocol. [Link]

-

High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020). Journal of Medicinal Chemistry. [Link]

-

High-throughput screening. (n.d.). Wikipedia. [Link]

-

High-throughput screening (HTS). (2019). BMG LABTECH. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). International Journal of Molecular Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. accio.github.io [accio.github.io]

- 3. bosterbio.com [bosterbio.com]

- 4. Biochemical Assays | Evotec [evotec.com]

- 5. news-medical.net [news-medical.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nuvisan.com [nuvisan.com]

- 8. High-throughput screening - Wikipedia [en.wikipedia.org]

- 9. bmglabtech.com [bmglabtech.com]

- 10. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 11. Biochemical Assays | Genesis Drug Discovery & Development [gd3services.com]

- 12. lifesciences.danaher.com [lifesciences.danaher.com]

- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 19. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. clyte.tech [clyte.tech]

- 21. promegaconnections.com [promegaconnections.com]

- 22. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 23. IC50 and EC50 | Graphstats Technologies [graphstats.net]

- 24. lifesciences.danaher.com [lifesciences.danaher.com]

- 25. Secondary Screening - Creative Biolabs [creative-biolabs.com]

- 26. lifechemicals.com [lifechemicals.com]

- 27. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 28. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 30. benchchem.com [benchchem.com]

A Senior Application Scientist's Guide to 5,6-Dibromopyridin-2-amine in Modern Research

Abstract

5,6-Dibromopyridin-2-amine is a di-halogenated heterocyclic amine that has emerged as a highly versatile and strategic building block in synthetic and medicinal chemistry. Its unique electronic and steric properties, arising from the interplay between the amino group and two bromine atoms on the pyridine scaffold, enable a wide range of selective chemical transformations. This guide provides an in-depth analysis of the core reactivity of this compound and its proven applications in the synthesis of complex molecular architectures, with a particular focus on the development of novel kinase inhibitors for targeted cancer therapy. We will explore the causality behind key experimental choices in palladium-catalyzed cross-coupling reactions and provide validated, step-by-step protocols to empower researchers in drug discovery and materials science.

Core Characteristics of this compound

This compound is a stable, crystalline solid at room temperature. The strategic placement of its functional groups dictates its utility. The electron-donating amino group at the C2 position activates the pyridine ring, while the two bromine atoms at the C5 and C6 positions serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation.

The bromine atom at the C6 position, being ortho to the ring nitrogen, exhibits different reactivity compared to the bromine at the C5 position, a feature that can be exploited for selective, stepwise functionalization. This differential reactivity is a cornerstone of its utility, allowing for the controlled and sequential introduction of different substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 133-138 °C | [2] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water. | [2][3] |

| pKa (Conjugate Acid) | ~4.65 (Predicted) | [2] |

| CAS Number | 39856-57-0 | - |

Strategic Synthetic Transformations